3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an interesting organic compound with promising applications in various fields. It's part of the quinoline family, characterized by its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare this compound, a multi-step synthetic route is typically employed. Starting with the formation of the pyrroloquinoline core, a series of reactions involving halogenation, cyclization, and amide formation are utilized. Key steps include:
Halogenation: : Introduction of the fluorine atom onto the benzene ring.
Cyclization: : Formation of the tetrahydroquinoline structure through intramolecular cyclization.
Amide Formation: : Coupling of the quinoline core with the benzoyl chloride derivative to form the final amide.
Industrial Production Methods
In an industrial setting, the synthesis of 3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be scaled up using continuous flow reactors, which offer enhanced control over reaction conditions and improved yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form quinolinone derivatives.
Reduction: : Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: : Halogenated reagents and nucleophiles like amines or alcohols.
Major Products Formed
Depending on the reaction, major products can include quinolinone, tetrahydroquinoline, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex quinoline derivatives, which are often used in medicinal chemistry for drug development.
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors, to elucidate its biochemical activities.
Medicine
Medically, derivatives of this compound are being explored for their potential as therapeutic agents in treating diseases such as cancer, due to their ability to inhibit specific molecular pathways.
Industry
Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit an enzyme involved in a critical cellular pathway, leading to therapeutic effects like cancer cell apoptosis.
Comparison with Similar Compounds
Similar compounds include other fluoroquinoline derivatives, each with unique properties:
3-fluoro-N-(1-methyl-2-oxo-2,4-dihydroquinolin-8-yl)benzamide: : Similar core structure with slight modifications.
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Chlorine substituent instead of fluorine.
3-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Methoxy group substitution offers different reactivity.
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Properties
IUPAC Name |
3-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLPSRVEWMWTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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